molecular formula C13H17N3O B13902256 2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole

2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole

Katalognummer: B13902256
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: CPUYKALSBKSILG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The addition of a piperidine moiety to the benzimidazole structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This involves reacting the benzimidazole core with a suitable piperidine derivative, such as 4-piperidinylmethanol, under basic conditions.

    Formation of HCl Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the benzimidazole core or the piperidine moiety, resulting in different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions, respectively.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and modified piperidine moieties, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-piperidinylmethoxy)-1H-Benzimidazole: The non-salt form of the compound, which may have different solubility and bioavailability properties.

    2-(4-morpholinylmethoxy)-1H-Benzimidazole: A similar compound with a morpholine moiety instead of piperidine, which can exhibit different pharmacological activities.

    2-(4-piperidinylmethoxy)-1H-Benzothiazole: A related compound with a benzothiazole core, which may have distinct biological properties.

Uniqueness

2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt is unique due to its specific combination of the benzimidazole core and piperidine moiety, which imparts distinct pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

2-(piperidin-4-ylmethoxy)-1H-benzimidazole

InChI

InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16)

InChI-Schlüssel

CPUYKALSBKSILG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1COC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.